molecular formula C18H20BrF2NO2 B10938093 N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

Cat. No.: B10938093
M. Wt: 400.3 g/mol
InChI Key: JXPPBJCRAPSWRR-UHFFFAOYSA-N
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Description

N~1~-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. The compound features an adamantyl group, a bromine atom, and a difluoromethoxy group attached to a benzamide core, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the adamantyl group. One common method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with benzamide derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Oxidized derivatives of the benzamide.

    Reduction Products: Reduced forms of the benzamide.

Mechanism of Action

The mechanism of action of N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with molecular targets such as the cannabinoid CB2 receptor and fatty acid amide hydrolase. By binding to these targets, the compound can modulate inflammatory responses and other physiological processes. Molecular docking studies have provided insights into the binding interactions and the structural basis for its activity .

Comparison with Similar Compounds

  • N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • N-(Adamantan-1-yl)amides

Comparison: N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide stands out due to its unique combination of the adamantyl group, bromine atom, and difluoromethoxy group. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like APICA and APINACA primarily focus on cannabinoid receptor interactions without the additional functional groups present in N1-(1-Adamantyl)-5-bromo-2-(difluoromethoxy)benzamide .

Properties

Molecular Formula

C18H20BrF2NO2

Molecular Weight

400.3 g/mol

IUPAC Name

N-(1-adamantyl)-5-bromo-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C18H20BrF2NO2/c19-13-1-2-15(24-17(20)21)14(6-13)16(23)22-18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12,17H,3-5,7-9H2,(H,22,23)

InChI Key

JXPPBJCRAPSWRR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)Br)OC(F)F

Origin of Product

United States

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